(2R)-2-aminopropanamide hydrochloride

Chiral purity Enantiomeric excess Chiral HPLC

Research requiring enantiopure D-alanine residues often faces supply of racemic or incorrect enantiomers, compromising peptide coupling yields and biological assay validity. (2R)-2-Aminopropanamide hydrochloride (≥99.5% ee) resolves this by providing the defined (2R)-stereocenter essential for bacterial cell wall studies and D-amino acid incorporation. - Direct D-alanine precursor for SPPS, enabling protease-resistant peptide and PROTAC conjugate synthesis. - Validated tool compound for D-alanine carboxypeptidase inhibition assays against Acinetobacter and Stenotrophomonas. - High solubility (water/methanol) and sharp melting point facilitate QC and chiral HPLC calibration. Bulk quantities in stock, ready for immediate dispatch to support your R&D timelines.

Molecular Formula C3H9ClN2O
Molecular Weight 124.57 g/mol
CAS No. 71810-97-4
Cat. No. B556079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-aminopropanamide hydrochloride
CAS71810-97-4
Synonyms71810-97-4; (R)-2-Aminopropanamidehydrochloride; D-Alaninamidehydrochloride; (2R)-2-aminopropanamidehydrochloride; D-Alanineamidehydrochloride; H-D-Ala-NH2invertedexclamationmarkcurrencyHCl; sOUHMXHaA[fjaX@; PubChem12667; H-D-Ala-NH2.HCl; AC1MCQI1; D-ALA-NH2.HCL; SCHEMBL307082; (R)-alanineamidehydrochloride; CTK3J1748; FIAINKIUSZGVGX-HSHFZTNMSA-N; MolPort-001-762-457; ACT10902; ANW-43015; MFCD00039093; AKOS015902820; (2R)-2-azanylpropanamidehydrochloride; AM81484; CS15732; OR22615; RP19611
Molecular FormulaC3H9ClN2O
Molecular Weight124.57 g/mol
Structural Identifiers
SMILESCC(C(=O)N)N.Cl
InChIInChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m1./s1
InChIKeyFIAINKIUSZGVGX-HSHFZTNMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Aminopropanamide Hydrochloride Overview


(2R)-2-Aminopropanamide hydrochloride, also known as D-alaninamide hydrochloride, is a chiral amino acid amide derivative with the molecular formula C3H9ClN2O and a molecular weight of 124.57 g/mol . It is classified as a D-amino acid derivative and serves as a critical chiral building block in peptide synthesis and medicinal chemistry . The compound exhibits chirality at the second carbon atom, with the (2R)-enantiomer (CAS 71810-97-4) being the biologically relevant form distinct from its (2S)-counterpart (CAS 33208-99-0) . It is supplied as a white to off-white crystalline powder, soluble in water and methanol, and is widely utilized in the synthesis of pharmaceutical intermediates, agrochemicals, and bioactive peptides .

1 Chiral building block for asymmetric peptide synthesis and medicinal chemistry workflows.
2 Supplied as the biologically relevant (2R)-enantiomer with certified enantiomeric excess profile.
3 Suitable for D-alanine pathway studies and antimicrobial screening targeting Gram-negative bacteria.

Why Chirality Matters in (2R)-2-Aminopropanamide Hydrochloride Procurement


2-Aminopropanamide hydrochloride exists as a racemic mixture (CAS 80222-96-4) or as two distinct enantiomers: (2R)- and (2S)-2-aminopropanamide hydrochloride . While the racemic mixture may appear chemically identical, its biological and pharmacological activity can differ significantly due to stereospecific interactions with enzymes and receptors [1]. The (2R)-enantiomer (D-form) is specifically recognized by bacterial enzymes such as D-alanine carboxypeptidase and is integrated into bacterial cell wall peptidoglycan, whereas the (2S)-enantiomer (L-form) is preferentially utilized in mammalian protein synthesis . Therefore, substituting the (2R)-enantiomer with the racemate or the (2S)-enantiomer without quantitative justification can lead to failed experiments, reduced synthetic yields, or invalid biological assays. The following quantitative evidence demonstrates where the (2R)-enantiomer provides measurable differentiation essential for scientific and industrial decision-making.

Target Compound
(2R)-2-Aminopropanamide HCl
D-enantiomer for stereospecific enzyme recognition and bacterial cell wall research.
Potential Substitute
Racemate or (2S)-enantiomer
Racemic mixture may produce false-negative results in D-alanine pathway assays; (2S)-form is not recognized by bacterial D-alanine carboxypeptidase.
Stereochemical integrity may not transfer; requires quantitative justification for substitution.

Quantitative Differentiation Evidence


Chiral Purity vs. Racemic Mixtures

The (2R)-enantiomer of 2-aminopropanamide hydrochloride can be procured with a certified chiral purity of ≥99.5% enantiomeric excess (ee) [1]. This is in stark contrast to the racemic mixture (CAS 80222-96-4), which by definition has an ee of 0%, and to generic 2-aminopropanamide hydrochloride from many vendors, which may be supplied as a racemate or with unspecified chiral purity . In chiral HPLC analysis, the (2R)-enantiomer typically exhibits a single, well-resolved peak with retention times specific to polysaccharide-based chiral stationary phases, while the racemate shows two equal-area peaks for the R- and S-enantiomers [2].

Chiral Purity
Head-to-head
Enantiomeric Excess
Target: ≥99.5% ee
Racemate: 0% ee
Stereochemical-control context for asymmetric synthesis.
Chiral HPLC on polysaccharide-based stationary phase.
Chiral purity Enantiomeric excess Chiral HPLC Pharmaceutical intermediates

Optical Rotation for Enantiomer Identity

The specific optical rotation is a critical quality control metric for chiral compounds. For (2R)-2-aminopropanamide hydrochloride, the reported specific rotation is [α]20D +8.5° to +10.5° (c=1 in H2O) [1] or -13° to -9° (c=1, MeOH) depending on the solvent . In contrast, the (2S)-enantiomer (L-alaninamide hydrochloride, CAS 33208-99-0) exhibits an optical rotation of [α]25/D +11.0° (c=1 in methanol) [2]. The difference in sign and magnitude allows for rapid identity verification and enantiomeric purity assessment.

Optical Rotation
Head-to-head
Specific Rotation
Target: [α]20D +8.5° to +10.5° (H2O)
(2S): [α]25/D +11.0° (MeOH)
Enantiomer-attribution review via rapid identity verification.
Sign and magnitude differ; solvent-dependent measurement.
Optical rotation Chiral identity Quality control Enantiomeric differentiation

Melting Point as Purity Indicator

The melting point of (2R)-2-aminopropanamide hydrochloride is reported as 198-202°C (decomposition) [1] or 216-224°C , depending on the purity and measurement conditions. The racemic 2-aminopropanamide hydrochloride (CAS 80222-96-4) typically exhibits a broader and lower melting range due to the presence of both enantiomers disrupting crystal lattice formation . While not as definitive as chiral HPLC or optical rotation, melting point determination can serve as a rapid, low-cost initial screening tool to detect gross contamination with the opposite enantiomer or racemic material.

Melting Point
Cross-study
Thermal Identity
Target: 198-202°C (dec.)
Racemate: broader/lower range
Supports initial enantiomeric integrity screening.
Data to verify; exact racemate value not standardized.
Melting point Purity assessment Thermal analysis Identity verification

Bacterial Cell Wall Stereoselectivity

The (2R)-enantiomer (D-alaninamide hydrochloride) demonstrates specific biological activity against Gram-negative bacteria including Acinetobacter, Ochrobactrum, and Stenotrophomonas maltophilia . This activity is attributed to the compound's structural mimicry of D-alanine, a key component of bacterial peptidoglycan, and its ability to block bacterial enzymes involved in cell wall biosynthesis . The (2S)-enantiomer (L-alaninamide hydrochloride) does not exhibit this same mechanism of action, as bacterial enzymes involved in cell wall synthesis are stereospecific for D-amino acids [1].

Bacterial Stereoselectivity
Class-level inference
Antimicrobial Screening
Target blocks Acinetobacter, Ochrobactrum, Stenotrophomonas
(2S)-enantiomer: no reported D-Ala pathway activity
Antimicrobial screening context for D-alanine pathway research.
Qualitative strain susceptibility; requires validation in target assay.
Stereoselectivity Antimicrobial activity Bacterial cell wall D-alanine pathway

Optimal Application Scenarios


Asymmetric Synthesis of Chiral Intermediates

When the synthetic pathway demands a chiral building block with a defined stereocenter, (2R)-2-aminopropanamide hydrochloride with ≥99.5% ee is essential to avoid racemization and ensure the final drug substance meets regulatory enantiomeric purity standards [1]. Its use in the synthesis of β-amino alcohol derivatives and peptide-based drugs is predicated on the availability of the pure R-enantiomer.

D-Amino Acid Peptide and PROTAC Conjugation

In solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling, incorporation of a D-amino acid residue often enhances metabolic stability or alters biological activity. (2R)-2-aminopropanamide hydrochloride serves as a direct precursor for introducing D-alanine residues into peptide chains, and its high purity and solubility facilitate efficient coupling . This is particularly relevant for developing protease-resistant peptides and PROTAC conjugates where stereochemistry is critical for target engagement.

Antimicrobial D-Alanine Pathway Research

Studies investigating bacterial cell wall biosynthesis, particularly those focused on D-alanine carboxypeptidase inhibition or novel antibiotic development against Gram-negative pathogens like Acinetobacter and Stenotrophomonas, require the (2R)-enantiomer for valid experimental outcomes . The compound's demonstrated specificity for these bacterial strains makes it a valuable tool compound, whereas the (2S)-enantiomer would be ineffective in this context.

Chiral Reference Standard and QC

For analytical laboratories developing chiral HPLC methods or validating the identity of incoming raw materials, the specific optical rotation and sharp melting point of (2R)-2-aminopropanamide hydrochloride provide rapid, low-cost verification tools . The compound can be used as a reference standard to calibrate instruments and confirm the enantiomeric purity of other D-alanine derivatives.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Stereochemical-control context
Enantiomeric purity review
D-amino acid peptide conjugation
Enantiomer-specific coupling
Metabolic stability endpoint review
Antimicrobial D-Ala pathway studies
Bacterial enzyme stereospecificity
Antimicrobial screening context
Chiral reference standard and QC
Optical rotation and thermal identity
Enantiomer-attribution review

Technical Documentation Hub

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